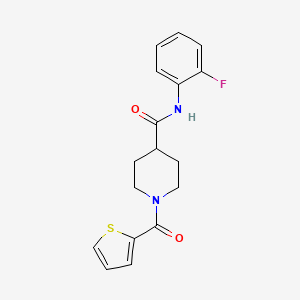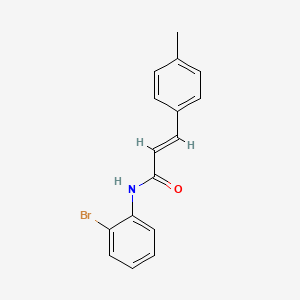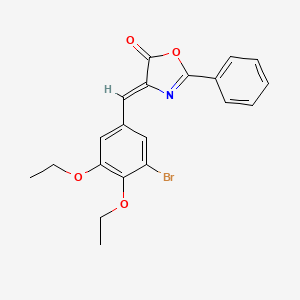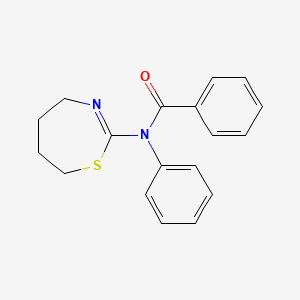
N-(4-butylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a thiourea derivative that has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-butylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This can help researchers better understand the mechanisms involved in inflammation and cancer growth. However, one limitation is that the compound may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Future Directions
There are many future directions for research on N-(4-butylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea. One potential area of study is its use as a therapeutic agent for cancer treatment. Further research is needed to determine its efficacy in vivo and to develop effective delivery methods. Another area of study is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, research could focus on identifying the specific enzymes and signaling pathways targeted by the compound to better understand its mechanism of action.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea involves the reaction of 4-butylaniline with 5-methyl-2-pyridinecarbonyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-(4-butylphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. One study found that it inhibited the growth of breast cancer cells in vitro, suggesting its potential as a therapeutic agent for cancer treatment.
Properties
IUPAC Name |
1-(4-butylphenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-3-4-5-14-7-9-15(10-8-14)19-17(21)20-16-11-6-13(2)12-18-16/h6-12H,3-5H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBHJGHWWMSLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5875906.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)


![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)
![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)

![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)

